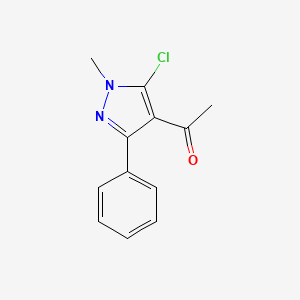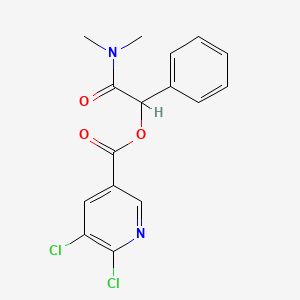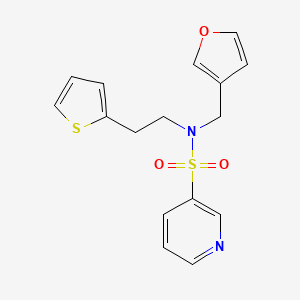![molecular formula C14H13NO6S B2900388 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 262282-50-8](/img/structure/B2900388.png)
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides . It is functionally related to a benzoic acid and a phenol .
Molecular Structure Analysis
The molecular formula of this compound is C14H13NO6S . The InChI code is 1S/C14H13NO6S/c1-21-10-4-2-9 (3-5-10)15-22 (19,20)11-6-7-13 (16)12 (8-11)14 (17)18/h2-8,15-16H,1H3, (H,17,18) . The compound has a molecular weight of 323.32 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.32 g/mol . It has a topological polar surface area of 121 Ų and a complexity of 480 . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 323.04635831 g/mol .Wirkmechanismus
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in inflammation and pain. This compound acid also inhibits the activity of lipoxygenase enzymes, which are responsible for the production of leukotrienes, another mediator of inflammation.
Biochemical and Physiological Effects:
This compound acid has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been found to reduce the expression of various adhesion molecules, such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1, which are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid has several advantages and limitations for lab experiments. One of the advantages is its well-established mechanism of action, which makes it a reliable tool for studying the role of COX and lipoxygenase enzymes in various biological processes. Another advantage is its availability and affordability, as it is a commercially available drug. However, one of the limitations is its potential for off-target effects, as it may inhibit other enzymes besides COX and lipoxygenase. Another limitation is its potential for toxicity, as it may cause liver and kidney damage at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid. One direction is the development of more selective COX and lipoxygenase inhibitors that have fewer off-target effects and lower toxicity. Another direction is the investigation of the potential use of this compound acid in the treatment of cancer, as it has shown promising results in vitro. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound acid and its potential role in various biological processes.
Synthesemethoden
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-methoxy-5-nitrobenzoic acid. This intermediate is then reduced to 2-methoxy-5-aminobenzoic acid, which is subsequently treated with sulfamic acid to form the final product, this compound acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWZCQLNRBHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)
![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)
![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)

